molecular formula C16H22N2O2 B2727687 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol CAS No. 2034468-28-3

1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2727687
CAS No.: 2034468-28-3
M. Wt: 274.364
InChI Key: ODLAEIAPODOAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine intermediates, which are then coupled with a phenyl group under specific reaction conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the phenyl group can introduce various functional groups like halides or nitro groups.

Scientific Research Applications

1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzoylpiperidin-4-yl)pyrrolidin-3-ol: shares similarities with other compounds that feature pyrrolidine and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-8-11-18(12-15)14-6-9-17(10-7-14)16(20)13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLAEIAPODOAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.